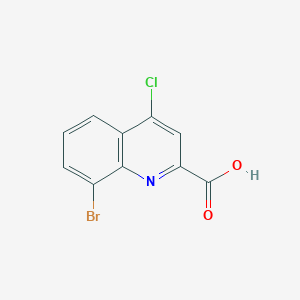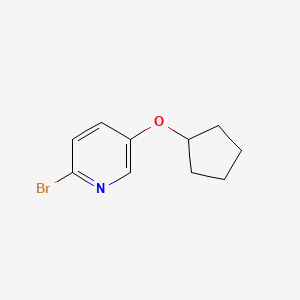
2-Bromo-5-(cyclopentyloxy)pyridine
Descripción general
Descripción
2-Bromo-5-(cyclopentyloxy)pyridine is a chemical compound with the molecular formula C10H12BrNO and a molecular weight of 242.11 g/mol . It has applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for 2-Bromo-5-(cyclopentyloxy)pyridine is 1S/C10H12BrN/c11-10-6-5-9 (7-12-10)8-3-1-2-4-8/h5-8H,1-4H2 . This indicates that the molecule consists of a pyridine ring with bromine and cyclopentyloxy substituents.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-5-(cyclopentyloxy)pyridine are not extensively detailed in the search results. It is known that the compound has a molecular weight of 242.11 g/mol .Aplicaciones Científicas De Investigación
-
Optoelectronics Device Applications
- Application Summary : A new organic charge transfer (CT) complex of 2-amino 5-bromopyridinium L-tartrate (2A5BPTA) has been synthesized and used in optoelectronics device applications .
- Methods : The compound was synthesized and single crystals were grown by conventional slow evaporation solution technique (SEST) .
- Results : Optical transmission analysis shows that 2A5BPTA is transparent in the entire visible region of the electromagnetic spectrum .
-
Synthesis of Novel Pyridine-Based Derivatives
- Application Summary : Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine was used to synthesize a series of novel pyridine derivatives .
- Methods : The synthesis was carried out via a palladium-catalyzed one pot Suzuki cross-coupling reaction .
- Results : The newly synthesized compounds were found to have potential as chiral dopants for liquid crystals .
-
Synthesis of 5,5′-Dimethyl-2,2′-Bipyridine
- Application Summary : 2-Bromo-5-methylpyridine has been used as a starting reagent for the synthesis of 5,5′-dimethyl-2,2′-bipyridine .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcome of the synthesis is the production of 5,5′-dimethyl-2,2′-bipyridine .
-
Synthesis of Various Heterocyclic Cores
- Application Summary : Substituted aminopyridines could be used as a synthetic handle to prepare various heterocyclic cores, such as pyridopyrimidine, imidazopyridine, triazolopyridine and quinazoline .
- Methods : The formation of C–N bonds has been of great interest as a method to introduce nitrogen and subsequently derivatize molecules .
- Results : The efficient N-arylation of aryl halides catalyzed by palladium (Pd) and copper (Cu) has been developed independently .
Propiedades
IUPAC Name |
2-bromo-5-cyclopentyloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c11-10-6-5-9(7-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNJFNGTQMVZRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728005 | |
| Record name | 2-Bromo-5-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(cyclopentyloxy)pyridine | |
CAS RN |
1144110-16-6 | |
| Record name | 2-Bromo-5-(cyclopentyloxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1144110-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-(cyclopentyloxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(6-Aminopyridine-2-carbonyl)pyrrolidin-2-yl]methanol hydrochloride](/img/structure/B1525856.png)
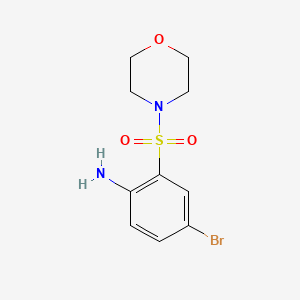
![1-[(3-bromophenyl)methyl]-5-propyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525858.png)
![2-[4-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1525863.png)
![4-[4-(Benzyloxy)phenyl]oxane-4-carboxylic acid](/img/structure/B1525864.png)
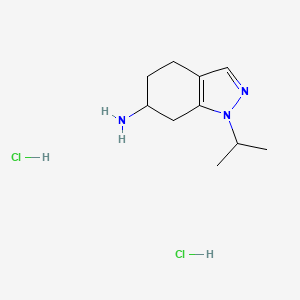
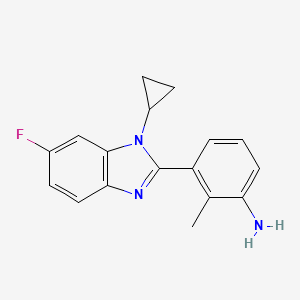
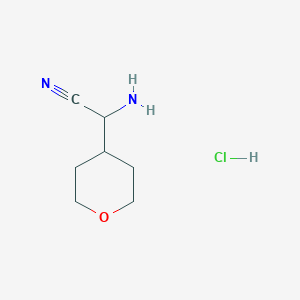
![tert-butyl N-{2-azabicyclo[2.2.1]heptan-7-yl}carbamate](/img/structure/B1525871.png)
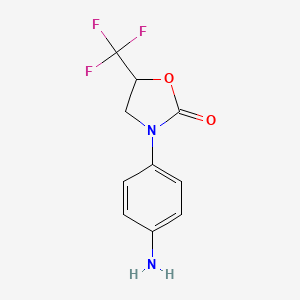
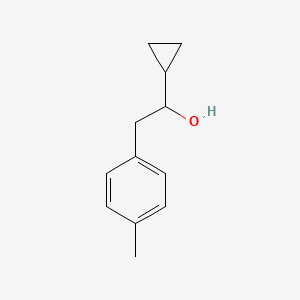
![1-[(1-Aminopropan-2-YL)oxy]-3-fluorobenzene](/img/structure/B1525874.png)
![(Heptan-4-yl)({8-methyl-8-azabicyclo[3.2.1]octan-3-yl}methyl)amine](/img/structure/B1525875.png)
